

Structural Analysis of 6-Oxopiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-oxopiperidine-3-carboxylate*

Cat. No.: *B1339317*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxopiperidine-2-carboxylic acid, a cyclic lactam derivative of α -amino adipic acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural features govern its biological activity and potential applications in drug development. This technical guide provides an in-depth structural analysis of 6-oxopiperidine-2-carboxylic acid, compiling available crystallographic, spectroscopic, and computational data. Due to the limited availability of complete experimental data for the parent compound, this guide incorporates data from close derivatives and computational predictions to provide a comprehensive overview. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows.

Introduction

6-Oxopiperidine-2-carboxylic acid (6-OPCA) is a key metabolite in various biological pathways and has been identified in fermentations of *Penicillium chrysogenum*.^{[1][2]} Its rigid piperidine core makes it an attractive scaffold for the design of conformationally constrained peptides and peptidomimetics. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic signatures is crucial for its application in medicinal chemistry and drug discovery. This guide aims to consolidate the current knowledge on the structural aspects of 6-OPCA.

Molecular Structure and Crystallography

A definitive single-crystal X-ray diffraction study for the parent 6-oxopiperidine-2-carboxylic acid is not publicly available. However, the crystal structure of a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, provides valuable insights into the conformational preferences of the piperidine ring.^[3]

The analysis of this derivative revealed a *cis* configuration of the substituents on the piperidine ring.^[3] The piperidine ring itself adopts a conformation that can be described as a distorted chair or envelope, which is typical for such six-membered heterocyclic systems. The planarity of the amide bond within the lactam ring influences the overall ring pucker.

Table 1: Crystallographic Data for Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate^[3]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123 (2)
b (Å)	15.456 (3)
c (Å)	10.234 (2)
α (°)	90
β (°)	115.12 (3)
γ (°)	90
Volume (Å ³)	1448.5 (5)
Z	4
R-factor	0.044

Note: This data is for a derivative and is presented for illustrative purposes.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and characterization of 6-oxopiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for the parent acid are not readily available in the literature with complete assignments. However, predicted ¹H and ¹³C NMR data from the Human Metabolome Database (HMDB) provide expected chemical shift ranges.[\[1\]](#)

Table 2: Predicted NMR Data for 6-Oxopiperidine-2-carboxylic Acid in D₂O[\[1\]](#)

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity
H2	4.15	dd
H3	1.98, 2.25	m
H4	1.85	m
H5	2.45	t
¹³ C NMR	Predicted Chemical Shift (ppm)	
C2	55.2	
C3	28.9	
C4	21.8	
C5	31.5	
C6 (C=O, lactam)	175.1	
Carboxyl (C=O)	178.3	

Infrared (IR) Spectroscopy

The IR spectrum of 6-oxopiperidine-2-carboxylic acid is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for 6-Oxopiperidine-2-carboxylic Acid

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching (broad)	3300 - 2500
N-H (Lactam)	Stretching	~3200
C-H (Aliphatic)	Stretching	2950 - 2850
C=O (Carboxylic Acid)	Stretching	1725 - 1700
C=O (Lactam)	Stretching	1680 - 1650
C-N	Stretching	1400 - 1200

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The PubChem database lists experimental GC-MS data for 6-oxopiperidine-2-carboxylic acid.[\[4\]](#)

Table 4: GC-MS Fragmentation Data for 6-Oxopiperidine-2-carboxylic Acid[\[4\]](#)

m/z	Relative Intensity
170.0	1.00
171.0	0.15
154.0	0.11
244.0	0.09
287.0	0.08

The fragmentation is expected to involve initial loss of water, followed by decarboxylation and cleavage of the piperidine ring.

Computational Analysis

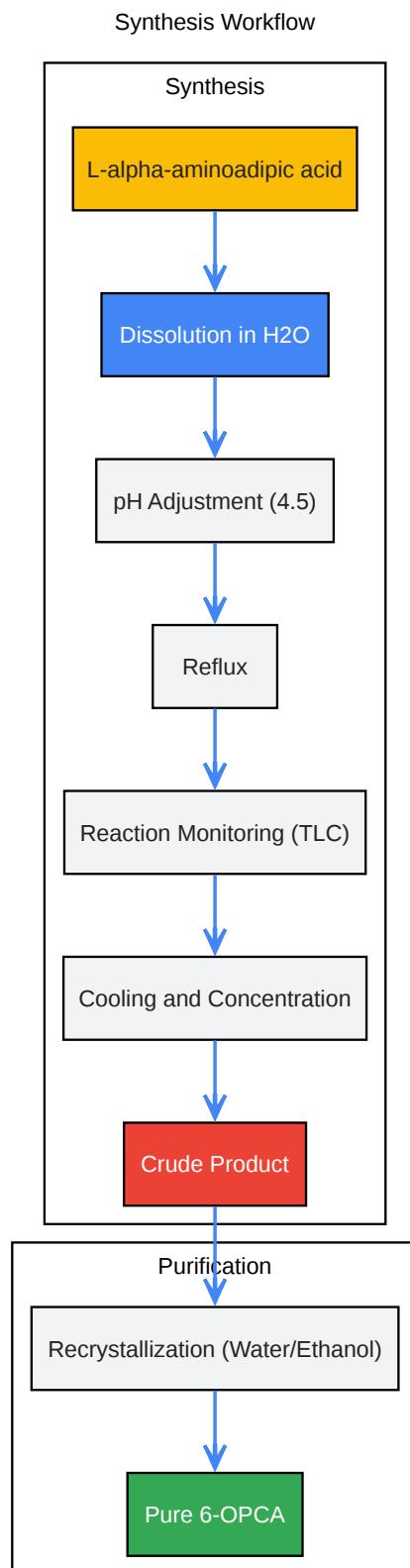
In the absence of a definitive crystal structure for the parent compound, computational methods can provide valuable insights into its conformational preferences. Publicly available computed properties from PubChem offer a starting point for understanding the molecule's characteristics.^{[4][5]}

Table 5: Computed Molecular Properties of 6-Oxopiperidine-2-carboxylic Acid^{[4][5]}

Property	Value
Molecular Weight	143.14 g/mol
XLogP3	-0.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	143.058243149 Da
Polar Surface Area	66.4 Å ²

Computational studies on similar piperidine derivatives suggest that the ring can exist in multiple low-energy conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The energetic landscape can be influenced by the nature and position of substituents, as well as by intermolecular interactions in the solid state.

Experimental Protocols

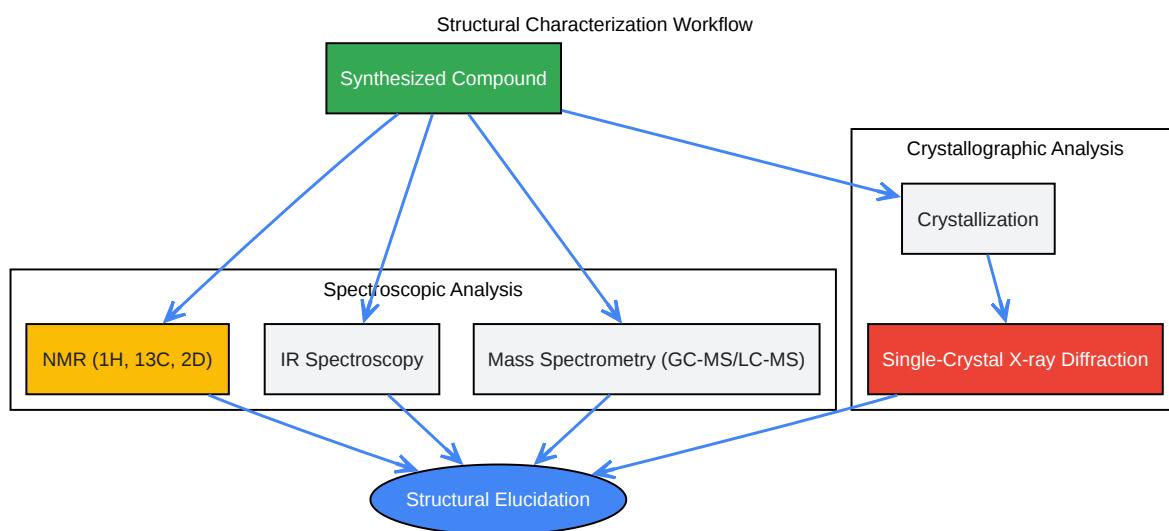

Synthesis of 6-Oxopiperidine-2-carboxylic Acid

A common method for the synthesis of 6-oxopiperidine-2-carboxylic acid is the cyclization of L- α -amino adipic acid.

Protocol:

- Dissolve L- α -amino adipic acid in deionized water.

- Adjust the pH to approximately 4.5 with a suitable acid (e.g., HCl).
- Heat the solution to reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Structural Characterization Workflow

A standard workflow for the complete structural elucidation of a synthesized compound like 6-oxopiperidine-2-carboxylic acid would involve a combination of spectroscopic and crystallographic techniques.

[Click to download full resolution via product page](#)

Workflow for Structural Characterization

Conclusion

The structural analysis of 6-oxopiperidine-2-carboxylic acid reveals a fascinating molecule with a conformationally constrained piperidine ring, which is of significant interest for the development of novel therapeutics. While a complete experimental dataset, particularly a single-crystal X-ray structure of the parent compound, remains to be published, a combination of data from derivatives, spectroscopic predictions, and computational models provides a robust working understanding of its key structural features. The provided experimental workflows offer a guide for the synthesis and comprehensive characterization of this important molecule, paving the way for its further exploration in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 2. 6-Oxopiperidine-2-carboxylate|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 40424009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of 6-Oxopiperidine-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339317#structural-analysis-of-6-oxopiperidine-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com